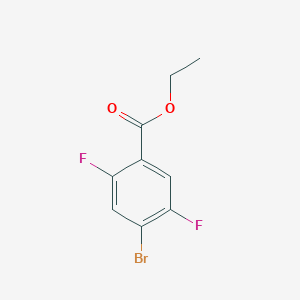

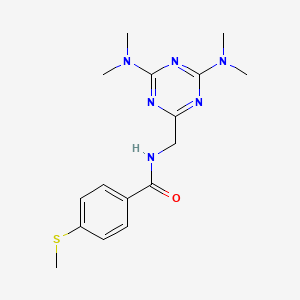

![molecular formula C14H7Cl3F3NO2 B2704829 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 241147-01-3](/img/structure/B2704829.png)

2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a central ethanone group (a two-carbon ketone), with a trichloro substituent on one side and a complex substituent on the other side. This complex substituent would include a pyrrole ring (a five-membered ring with one nitrogen atom) attached to a benzoyl group (a benzene ring attached to a carbonyl group), which also carries a trifluoromethyl group .科学的研究の応用

Photoadducts and Dehydrochlorination Reactions

Research has explored the photoadducts of certain pyrones with chloroethylenes and their subsequent dehydrochlorination, leading to the synthesis of ethenyl and ethynyl pyrones. These compounds have been structurally analyzed, including by X-ray crystallography, to understand their formation and properties (Shimo et al., 1987).

Catalytic Behavior and Synthesis

The synthesis and characterization of iron and cobalt complexes using pyridine derivatives have shown significant catalytic activities, particularly towards ethylene reactivity. This research provides insights into the potential applications of such complexes in catalysis (Sun et al., 2007).

Synthesis of Pentasubstituted Pyrroles

A method for synthesizing pentasubstituted pyrroles has been developed, showcasing the versatility of pyrrole derivatives in organic synthesis and their potential applications in designing novel compounds (Ravindran et al., 2007).

Cycloadditions and Heterocyclic Chemistry

The use of chromones in [3+2] cycloadditions with azomethine ylides to synthesize pyrrolidines and dipyrrolidines demonstrates the utility of these reactions in creating complex heterocyclic systems. Such research underscores the importance of these methods in the synthesis of pharmacologically relevant compounds (Sosnovskikh et al., 2014).

"Tert-Amino Effect" in Heterocyclic Synthesis

Investigations into the "tert-amino effect" have led to novel synthetic pathways for benzoxazines and benzothiazines, showcasing the intricate reactions possible with specific structural motifs. This research highlights the synthetic utility of these effects in heterocyclic chemistry (Nijhuis et al., 2010).

Corrosion Inhibition and Structural Analysis

A new pyrrole derivative has been synthesized and shown to act as an effective corrosion inhibitor, with its structure confirmed by various spectroscopic techniques and computational studies. This demonstrates the application of pyrrole derivatives in materials science and engineering (Louroubi et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYKZIHQNSONHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

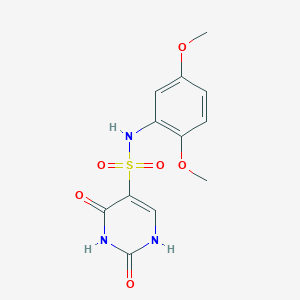

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)

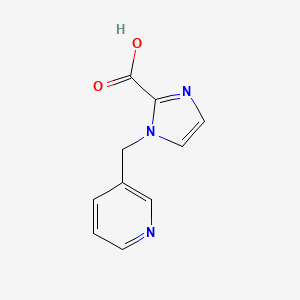

![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)

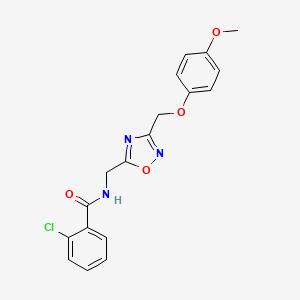

![N-(4-[1-(Hydroxyimino)ethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B2704757.png)

![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2704763.png)

![N,N-Dimethyl(4-oxo-3-(2-thienyl)indeno[2,3-D]pyrazolyl)formamide](/img/structure/B2704767.png)